FKBP51-Hsp90-IN-2 is a compound that interacts with the heat shock protein 90 (Hsp90) and FK506-binding protein 51 (FKBP51), both of which play critical roles in cellular stress response and protein maturation. Hsp90 is a molecular chaperone that assists in the proper folding and activation of numerous client proteins, while FKBP51 acts as a cochaperone that modulates Hsp90 activity and client protein interactions.
The compound is derived from studies focusing on the FKBP family of proteins, particularly FKBP51, which has been implicated in various cellular processes, including hormone receptor signaling and neurodegenerative diseases. Research has shown that FKBP51 can influence the stability and function of Hsp90-client complexes, highlighting its potential as a therapeutic target.
FKBP51-Hsp90-IN-2 is classified as a small molecule inhibitor within the context of protein-protein interactions. It specifically targets the interaction between FKBP51 and Hsp90, disrupting their complex formation and potentially altering downstream signaling pathways.
The synthesis of FKBP51-Hsp90-IN-2 typically involves organic synthesis techniques, including:
The synthesis process may include steps such as:
FKBP51-Hsp90-IN-2 has a complex molecular structure characterized by multiple functional groups that enable its interaction with both FKBP51 and Hsp90. The binding interface includes specific residues that stabilize the interaction.
Crystallographic studies have revealed detailed structural information about the FKBP51-Hsp90 complex, showing how FKBP51 binds asymmetrically to Hsp90, primarily through its tetratricopeptide repeat (TPR) domain. The average molecular weight of this complex is approximately 280 kDa, indicating a significant interaction surface between the two proteins .
FKBP51-Hsp90-IN-2 undergoes various chemical reactions that facilitate its binding to target proteins. Key reactions include:
Kinetic studies often employ spectroscopic methods to monitor reaction rates and binding affinities, providing insights into how effectively FKBP51-Hsp90-IN-2 disrupts the Hsp90-FKBP51 complex.
FKBP51-Hsp90-IN-2 functions by inhibiting the interaction between FKBP51 and Hsp90. This inhibition leads to:
Studies have shown that compounds targeting this interaction can lead to decreased ATPase activity in Hsp90, thereby affecting its chaperoning capabilities .
FKBP51-Hsp90-IN-2 typically exhibits:
Key chemical properties include:
Relevant analyses often involve assessing solubility, stability under different pH conditions, and reactivity with biological macromolecules .
FKBP51-Hsp90-IN-2 has potential applications in several areas:
The Hsp90 chaperone system is an essential ATP-dependent machinery responsible for the folding, stabilization, and functional activation of numerous "client" proteins, including steroid hormone receptors (e.g., glucocorticoid receptor, GR), kinases, and transcription factors. Hsp90 achieves this through a dynamic cycle involving distinct conformational states (open/extended to closed) regulated by co-chaperones and ATP hydrolysis [5] [7]. In the GR chaperone cycle, Hsp90 collaborates with Hsp70 and co-chaperones (Hop, p23) to remodel the GR ligand-binding domain (LBD), enabling high-affinity cortisol binding and nuclear translocation [5]. Cryo-EM structures reveal that Hsp90 stabilizes GR in a folded, ligand-bound state via three critical interfaces: (1) the Hsp90 Src-loop interacting with GR's hydrophobic patch, (2) Hsp90's C-terminal domain (CTD) binding GR Helix-1, and (3) threading of GR's unstructured pre-Helix-1 through the Hsp90 lumen [5]. ATP binding promotes Hsp90 dimer closure, facilitating client maturation, while hydrolysis drives co-chaperone exchange and client release.
Table 1: Key Stages of the Hsp90 Chaperone Cycle for Client Activation
Stage | Complex Formation | Key Components | Functional Outcome |
---|---|---|---|
Client Loading | GR:Hsp70:Hsp90:Hop | Hsp70, Hsp90, Hop | GR ligand binding inhibited |
ATP-Driven Closure | GR:Hsp90:Hop | Hsp90 (ATP-bound), Hop | Hsp70 release, partial GR remodeling |
Client Maturation | GR:Hsp90:p23 | Hsp90 (closed dimer), p23 | GR ligand binding restored |
Co-chaperone Exchange | GR:Hsp90:FKBP52 | FKBP52 replacing p23 | GR nuclear translocation potentiated |
FKBP51 (FK506-binding protein 51 kDa) is a tetratricopeptide repeat (TPR)-domain co-chaperone that regulates Hsp90 client processing, notably antagonizing its homolog FKBP52. Structurally, FKBP51 comprises three domains: an N-terminal FK1 domain with peptidyl-prolyl isomerase (PPIase) activity, an inactive FK2 domain, and a C-terminal TPR domain that binds the MEEVD motif of Hsp90's CTD [1] [9]. FKBP51 and FKBP52 share ~70% sequence similarity but exert opposing effects on clients like GR: FKBP51 suppresses GR ligand sensitivity and nuclear translocation, while FKBP52 potentiates these activities [5] [9]. Cryo-EM analyses demonstrate that both immunophilins bind Hsp90's closed dimer via their TPR domains, inserting a helical extension (H7e) into Hsp90's CTD dimerization interface [5] [10]. However, FKBP51 uniquely stabilizes Hsp90 in an extended conformation, reducing ATP hydrolysis rates by 40–60% and impeding progression to the client-active state [10]. This conformational trapping underlies FKBP51's pro-folding failure role in neurodegenerative contexts, where it promotes aberrant Tau oligomerization [1] [10].
Table 2: Functional Dichotomy Between FKBP51 and FKBP52
Feature | FKBP51 | FKBP52 |
---|---|---|
TPR Domain Affinity for Hsp90 | High (Kd ~67 µM) [1] | Comparable to FKBP51 [5] |
Effect on Hsp90 ATPase | Inhibits hydrolysis [10] | Minimal effect [5] |
GR Ligand Binding | Suppresses [5] [8] | Potentiates [5] |
Tau Regulation | Promotes toxic oligomers [1] | Not implicated |
Cellular Role | Stress resilience, aging [1] [3] | Hormone response amplification [5] |
The FKBP51-Hsp90 interaction critically regulates steroid hormone receptor maturation via dynamic, multi-domain contacts. Solution NMR and SAXS studies reveal FKBP51 binds Hsp90 through a large continuous interface spanning all three Hsp90 domains (N-terminal, middle, C-terminal), with the TPR domain exhibiting the highest affinity (Kd ~67 µM), followed by FK2 and FK1 domains [1] [10]. This multi-valency stabilizes Hsp90 in an extended conformation, reducing ATPase activity and delaying client maturation [10]. In GR complexes, FKBP51 competes directly with FKBP52 for Hsp90 binding, excluding p23 and preventing GR activation [5]. Mutagenesis studies identify Tyr355 in FKBP51's TPR domain as critical for complex stability and functional specificity over FKBP52 [9]. This interaction is allosterically modulated by phosphorylation: Tau hyperphosphorylation enhances its recruitment to FKBP51 within Hsp90 complexes, promoting pathological aggregation in Alzheimer’s disease [1] [3]. Thus, FKBP51-Hsp90 complexes serve as nodal points integrating chaperone function with proteostasis imbalances in aging and neurodegeneration.
FKBP51-Hsp90-IN-2 is a selective small-molecule inhibitor designed to disrupt the FKBP51-Hsp90 protein-protein interaction (PPI) via structure-based virtual screening. It binds FKBP51's TPR domain with nanomolar affinity (IC50 = 180 nM), exhibiting >20-fold selectivity over FKBP52 due to interactions with Tyr355 [9]. Biophysical analyses (ITC, SPR) confirm it disrupts FKBP51-Hsp90 complexation by competing for the TPR domain's Hsp90-binding groove, reducing complex stability by ~70% [4] [9]. This dissociation has profound implications for client dynamics:
Table 3: Biochemical and Cellular Effects of FKBP51-Hsp90-IN-2
Parameter | Effect of FKBP51-Hsp90-IN-2 | Assay System |
---|---|---|
FKBP51-Hsp90 Binding | Disruption (IC50 = 180 nM) [9] | Flow cytometry protein interaction assay |
Selectivity vs. FKBP52 | >20-fold [9] | Competitive binding assays |
GR Nuclear Translocation | Enhanced 2.5-fold [8] [9] | Immunofluorescence in primary neurons |
Tau Oligomerization | Reduced by 40–60% [1] [4] | FRET-based aggregation assays |
Neurite Outgrowth | Promoted [9] | Primary neuronal cultures |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7